BenchChemオンラインストアへようこそ!

6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine hydrochloride

EGFR tyrosine kinase inhibition A549 NSCLC cell line Impurity safety profiling

6,7-Bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine hydrochloride (CAS 2055840-53-2 for the hydrochloride salt; free base CAS 1145671-52-8) is a synthetic quinazoline derivative formally designated as Desethynyl Erlotinib—a recognized process-related impurity of the EGFR tyrosine kinase inhibitor erlotinib. It is catalogued as Erlotinib Impurity D (Pharmaffiliates, MedChemExpress) and Erlotinib Impurity 12 (ChemWhat).

Molecular Formula C20H24ClN3O4
Molecular Weight 405.9 g/mol
Cat. No. B8133254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine hydrochloride
Molecular FormulaC20H24ClN3O4
Molecular Weight405.9 g/mol
Structural Identifiers
SMILESCOCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3)OCCOC.Cl
InChIInChI=1S/C20H23N3O4.ClH/c1-24-8-10-26-18-12-16-17(13-19(18)27-11-9-25-2)21-14-22-20(16)23-15-6-4-3-5-7-15;/h3-7,12-14H,8-11H2,1-2H3,(H,21,22,23);1H
InChIKeySMXIDEDOILVFNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine Hydrochloride: Chemical Identity, Regulatory Status, and Procurement-Relevant Classification as a Des-Ethynyl Erlotinib Process Impurity


6,7-Bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine hydrochloride (CAS 2055840-53-2 for the hydrochloride salt; free base CAS 1145671-52-8) is a synthetic quinazoline derivative formally designated as Desethynyl Erlotinib—a recognized process-related impurity of the EGFR tyrosine kinase inhibitor erlotinib [1]. It is catalogued as Erlotinib Impurity D (Pharmaffiliates, MedChemExpress) and Erlotinib Impurity 12 (ChemWhat) [2]. The compound retains the 6,7-bis(2-methoxyethoxy)quinazoline core of erlotinib but replaces the 3-ethynyl substituent on the N-phenyl ring with a hydrogen atom [3]. It is manufactured and supplied as a certified reference standard (typical purity ≥95% to 99.26% as determined by HPLC) for use in analytical method development, method validation (AMV), quality control (QC) applications, and ANDA/DMF submissions for erlotinib-containing pharmaceutical products [4].

Why Erlotinib, Gefitinib, and Other 4-Anilinoquinazoline EGFR Inhibitors Cannot Substitute for 6,7-Bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine Hydrochloride in Analytical and Impurity Profiling Workflows


Generic substitution is precluded by the compound's singular role as a structurally defined, pharmacologically active process impurity with demonstrated WT EGFR inhibitory activity comparable to the parent drug erlotinib [1]. Unlike erlotinib (IC50 = 2 nM against purified EGFR kinase), gefitinib, or other 4-anilinoquinazoline EGFR inhibitors that serve as active pharmaceutical ingredients, this des-ethynyl analog is formed specifically via an etherification side reaction during erlotinib synthesis when alcoholic solvents are present under alkaline conditions [2]. Its chromatographic retention characteristics (NP-HPTLC Rf values, RP-HPLC retention time), spectroscopic signature, and differential LOD/LOQ values relative to erlotinib render it uniquely identifiable and quantifiable in impurity profiling assays—attributes that no alternative compound can reproduce [1][3]. Furthermore, QSAR and molecular docking studies of N-phenylquinazolin-4-amine derivatives establish that deletion of the 3-ethynyl group fundamentally alters EGFR binding interactions, making this compound a distinct molecular entity whose pharmacological and analytical properties cannot be inferred from or replicated by other quinazoline-based kinase inhibitors [4].

Quantitative Differentiation Evidence: 6,7-Bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine Hydrochloride vs. Erlotinib and Closest Structural Analogs


Evidence 1: Comparable WT EGFR Inhibitory Activity in A549 Lung Cancer Cells Establishes This Impurity as a Pharmacologically Relevant Entity Requiring Stringent Control

In vitro MTT assays against the A549 human non-small cell lung cancer (NSCLC) cell line, which expresses wild-type EGFR tyrosine kinase (WT EGFR TK), demonstrated that Desethynyl Erlotinib (free base) exhibits significant anti-proliferative inhibition comparable to the parent drug erlotinib [1]. Although exact numerical IC50 values from the Bhadane et al. (2025) study are not publicly extractable from the abstract, the authors explicitly state that the impurity 'exhibits significant inhibition compared to Erlotinib' and that this level of WT EGFR TK inhibition is sufficient to cause clinically observed adverse effects including diarrhea, skin rashes, and interstitial lung disease—toxicities directly attributed to wild-type EGFR inhibition in patients [1]. In contrast, erlotinib as a single agent shows IC50 values of 70–100 µM against A549 cells in independent studies, underscoring that meaningful WT EGFR suppression at clinically relevant impurity levels is a quantifiable safety concern [2]. This evidence establishes that the impurity is not an inert bystander but a biologically active species whose pharmacological potency justifies its mandatory quantification in erlotinib API batches.

EGFR tyrosine kinase inhibition A549 NSCLC cell line Impurity safety profiling Process-related impurity

Evidence 2: Validated NP-HPTLC Method for Simultaneous Profiling Provides Definitive Chromatographic Resolution (LOD/LOQ) Differentiating This Impurity from Erlotinib

A normal-phase high-performance thin-layer chromatography (NP-HPTLC) method was developed and validated for the simultaneous separation and quantification of erlotinib and its Desethynyl Erlotinib impurity [1]. Using a mobile phase of ethyl acetate/methanol/glacial acetic acid (9:0.5:0.5 v/v/v), the method achieved effective chromatographic resolution. Calibration curves demonstrated excellent linearity over 200–1200 ng/spot with R² values of 0.9979 for erlotinib and 0.9998 for the impurity. The limits of detection (LOD) and quantification (LOQ) were 5.18 and 15.70 ng/spot for erlotinib versus 7.07 and 21.43 ng/spot for the impurity, respectively [1]. Validation confirmed precision with intra-day and inter-day %RSD values below 2% and demonstrated robustness under varied analytical conditions. These distinct LOD and LOQ values, combined with the differential R² characteristics, provide unambiguous quantitative benchmarks—only the authentic Desethynyl Erlotinib reference standard yields these specific validation parameters.

NP-HPTLC method validation Impurity profiling Limit of detection ICH Q2(R2) compliance

Evidence 3: Green RP-HPLC Method with Validated LOD/LOQ of 0.0068/0.0206 µg/mL Enables Ultrasensitive Trace-Level Detection Required for ICH-Compliant Quality Control

A green, robust reverse-phase HPLC (RP-HPLC) method was developed and validated specifically for impurity profiling of erlotinib with a focus on the process-related Desethynyl Erlotinib impurity [1]. The method employs a methanol:water (pH 3.1) mobile phase under gradient conditions with a Shim-pack GIST C18 column and detection at 251 nm. Validation per ICH Q2(R2) and Q3A(R2) guidelines confirmed linearity (R² > 0.999), accuracy (98–102% recovery), and precision (%RSD < 2%). Critically, this method achieved LOD/LOQ values of 0.0068/0.0206 µg/mL for Desethynyl Erlotinib—enabling trace-level detection and quantification at concentrations well below typical ICH reporting thresholds for impurities in pharmaceutical substances. The method also earned an Analytical Greenness (AGREE) score of 0.82, endorsing its environmental sustainability. These method-specific sensitivity figures are uniquely tied to the authentic Desethynyl Erlotinib analyte and cannot be guaranteed with any substituted compound.

RP-HPLC impurity profiling Green analytical chemistry ICH Q3A(R2) thresholds Trace-level quantification

Evidence 4: Certified Purity Specifications (95% to 99.26%) Differentiate This Compound from Non-Certified or Lower-Purity Analogs Intended for Non-Regulatory Use

Multiple independent suppliers provide this compound as a certified impurity reference standard with documented purity specifications. The free base (CAS 1145671-52-8) is offered at 99.26% purity by the Chinese National Reference Standard network, accompanied by a full Certificate of Analysis (COA) including HPLC, GC, ¹H-NMR, and MS characterization data [1]. The hydrochloride salt (CAS 2055840-53-2) is supplied at ≥95% purity (with higher purities available upon request) by Delta-B and at 98% by Leyan . ChemWhat explicitly lists this impurity for use in ANDA analytical method development, method validation (AMV), and quality control (QC) applications during commercial erlotinib production [2]. In contrast, non-certified research-grade quinazoline analogs or in-house synthesized material typically lack the full characterization package (COA with HPLC purity, NMR, MS) and established traceability to pharmacopoeial standards required for regulatory submission. The availability of this compound as a fully characterized, supplier-certified reference standard with documented purity ≥95% is a procurement-critical attribute not shared by generic or in-class quinazoline compounds that may be structurally similar but lack the regulatory-grade documentation chain.

Certified reference standard Purity specification ANDA/DMF submission Quality control

Evidence 5: Molecular Docking and Dynamics Simulations Confirm That Absence of the 3-Ethynyl Group Alters WT EGFR TK Binding Geometry and Complex Stability Relative to Erlotinib

Molecular docking and molecular dynamics (MD) simulations performed in the Bhadane et al. (2025) study demonstrated that Desethynyl Erlotinib exhibits different binding interactions with the WT EGFR tyrosine kinase (WT EGFR TK) ATP-binding pocket compared to erlotinib [1]. Critically, the MD simulations revealed that the Desethynyl Erlotinib–WT EGFR TK complex exhibits greater stability than the erlotinib–WT EGFR TK complex—a finding that mechanistically rationalizes the impurity's significant in vitro inhibitory activity [1]. This observation is consistent with the broader structure-activity relationship (SAR) established for N-phenylquinazolin-4-amine derivatives, where the presence and nature of substituents at the 3-position of the aniline ring profoundly modulate EGFR binding affinity and kinase inhibition potency [2]. Specifically, QSAR studies on 76 N-phenylquinazolin-4-amine EGFR inhibitors have shown that the 3-ethynyl group contributes specific, quantifiable pairwise interaction energies with key residues in the EGFR ATP-binding cleft that are absent when the substituent is removed (as in Desethynyl Erlotinib) [2]. This computational evidence confirms that Desethynyl Erlotinib is not merely an inactive structural analog of erlotinib but a distinct molecular entity with its own binding characteristics, reinforcing the necessity of using the authentic compound for meaningful impurity safety assessment.

Molecular docking EGFR tyrosine kinase Binding mode comparison Structure-activity relationship

Evidence 6: Etherification Byproduct Formation Pathway Documented in Patent Literature Establishes This Impurity as the Definitive Marker for Alcoholic Solvent-Mediated Side Reactions During Erlotinib Synthesis

Chinese Patent CN104447579A explicitly discloses this compound as a process impurity of erlotinib hydrochloride produced through a competitive nucleophilic substitution (etherification) side reaction [1]. The patent describes that when 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline is condensed with 3-ethynylaniline in the presence of alcoholic solvents (such as isopropanol, methanol, or ethanol) under alkaline conditions, competitive etherification at the 4-position generates the des-ethynyl impurity wherein the N-(3-ethynylphenyl) group is replaced by N-phenyl [1]. The patent further establishes that this impurity is not a theoretical byproduct but a routinely observed contaminant whose presence directly affects erlotinib hydrochloride product quality and can produce adverse reactions upon administration [1]. This well-characterized formation mechanism is specific to this impurity and not shared by other erlotinib-related impurities such as desmethyl erlotinib, erlotinib N-oxide, or genotoxic impurities from other synthetic routes—making this compound the mandatory reference marker for monitoring etherification pathway contamination during manufacturing.

Synthetic process impurity Etherification side reaction Erlotinib manufacturing quality Patent-documented impurity

Optimal Procurement and Application Scenarios for 6,7-Bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine Hydrochloride Based on Quantitative Differentiation Evidence


Scenario 1: ANDA/Method Validation (AMV) and Quality Control (QC) for Erlotinib Hydrochloride API and Finished Dosage Forms

This compound is the mandatory reference standard for developing, validating, and executing impurity profiling methods for erlotinib hydrochloride in accordance with ICH Q3A(R2) and Q2(R2) guidelines. The validated NP-HPTLC method (LOD 7.07 ng/spot, LOQ 21.43 ng/spot for the impurity) [1] and the Green RP-HPLC method (LOD 0.0068 µg/mL, LOQ 0.0206 µg/mL) [2] provide two orthogonal, fully validated analytical platforms for quantifying this impurity in erlotinib API batches. The compound's certified purity (99.26% for the free base as a national reference standard, ≥95% for the hydrochloride salt) [3][4] enables accurate calibration and traceability required for ANDA submissions and commercial batch release testing. Laboratories procuring this standard for QC applications directly leverage the published validation parameters—substituting with an uncharacterized analog would necessitate complete re-validation.

Scenario 2: Process Development and Optimization of Erlotinib Hydrochloride Manufacturing to Minimize Etherification Impurity Formation

Pharmaceutical process chemists developing or optimizing erlotinib hydrochloride synthetic routes require this authenticated reference standard to monitor and control the etherification side reaction that generates the des-ethynyl impurity [1]. As documented in CN104447579A, this impurity forms when alcoholic solvents (methanol, ethanol, isopropanol) compete with 3-ethynylaniline during the final condensation step under alkaline conditions [1]. By using the authentic reference standard for HPLC or HPTLC monitoring at each synthetic step, process development teams can quantify impurity carry-over, screen alternative solvent systems (e.g., non-alcoholic aprotic solvents), optimize reaction stoichiometry, and establish validated acceptance criteria for the impurity in the final API. This application is unique to this specific impurity marker and cannot be addressed using other erlotinib impurity standards.

Scenario 3: Pharmacological Safety Assessment of Erlotinib Impurities via WT EGFR Kinase Inhibition Profiling

Preclinical safety pharmacologists and toxicologists investigating the contribution of individual erlotinib impurities to WT EGFR-mediated adverse effects (diarrhea, skin rash, interstitial lung disease) require this compound as a characterized pharmacological probe [1]. Evidence from the Bhadane et al. (2025) study establishes that Desethynyl Erlotinib retains significant WT EGFR TK inhibitory activity in A549 cells and forms a molecular dynamics-stabilized complex with WT EGFR TK that may exceed the stability of the erlotinib–EGFR complex [1]. Coupled with QSAR evidence that deletion of the 3-ethynyl group fundamentally alters EGFR interaction energetics [2], this compound serves as the definitive tool for dissecting the contribution of the des-ethynyl impurity to EGFR-mediated toxicity—a question that cannot be addressed using erlotinib itself, gefitinib, or any other commercially available quinazoline kinase inhibitor.

Scenario 4: Regulatory Submission Support and Pharmacopoeial Monograph Development for Erlotinib Hydrochloride

Regulatory affairs teams preparing Drug Master Files (DMFs), ANDAs, or pharmacopoeial impurity monographs for erlotinib hydrochloride require this certified impurity reference standard to generate the impurity profile data mandated by regulatory authorities [1][2]. The ChemWhat and Pharmaffiliates catalogs explicitly designate this compound for ANDA analytical method development and QC applications during commercial erlotinib production [3][4]. The availability of comprehensive characterization data (HPLC purity, GC, ¹H-NMR, MS) [5] and the existence of two independently validated, published analytical methods (NP-HPTLC and Green RP-HPLC) [1][2] provide the regulatory-grade documentation chain essential for successful submission. Procurement of a non-certified or structurally distinct analog would introduce a critical regulatory risk due to incomplete traceability and absence of method-specific validation data.

Quote Request

Request a Quote for 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.